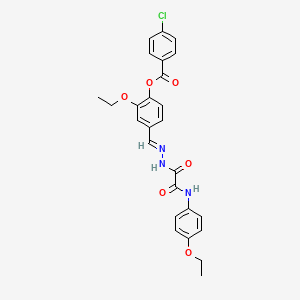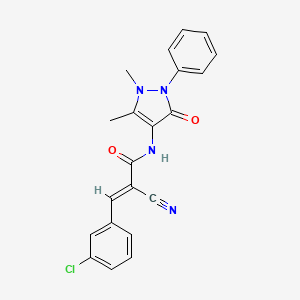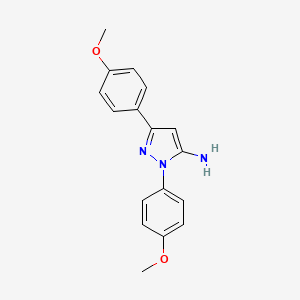
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C28H21N3O4 and a molecular weight of 463.497 g/mol . This compound is notable for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a phenylacrylate moiety. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The synthetic route typically starts with the preparation of the naphthylamino group, followed by the introduction of the oxoacetyl group. The final step involves the coupling of the carbohydrazonoyl group with the phenyl 3-phenylacrylate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity
Analyse Des Réactions Chimiques
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Researchers use it to study enzyme interactions and protein binding due to its complex structure.
Mécanisme D'action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The naphthylamino group is known to interact with aromatic amino acids in proteins, while the oxoacetyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but includes a naphthoate group instead of a phenylacrylate moiety.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This variant includes a methylbenzoate group.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound features a fluorobenzoate group. The uniqueness of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
765276-33-3 |
|---|---|
Formule moléculaire |
C28H21N3O4 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21N3O4/c32-26(18-15-20-7-2-1-3-8-20)35-23-16-13-21(14-17-23)19-29-31-28(34)27(33)30-25-12-6-10-22-9-4-5-11-24(22)25/h1-19H,(H,30,33)(H,31,34)/b18-15+,29-19+ |
Clé InChI |
JXMHRWWUOVQRBV-VPMSBXQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)




![3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12028945.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12028950.png)


![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12028966.png)
![N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028973.png)
